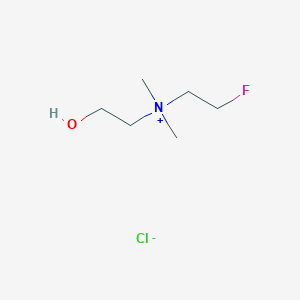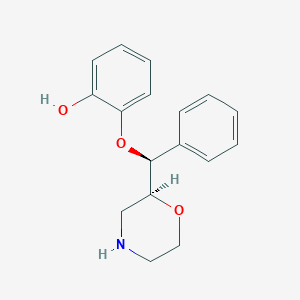
2-Dodecylphenoxazin-3-one
Vue d'ensemble
Description
2-Dodecylphenoxazin-3-one is a synthetic dye that has garnered attention due to its vibrant blue color and high absorption coefficient in the visible region. This compound is soluble in organic solvents and has found applications in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
The synthesis of 2-Dodecylphenoxazin-3-one typically involves the reaction of phenol with branched non-terminal dodecene in the presence of a catalyst such as DA330 . The reaction is carried out in a 250 mL flask, where the raw materials are heated to melt through an oil bath and then stirred to facilitate the reaction . This method ensures the efficient production of the compound with high purity.
Analyse Des Réactions Chimiques
2-Dodecylphenoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield phenolic derivatives .
Applications De Recherche Scientifique
2-Dodecylphenoxazin-3-one has a wide range of scientific research applications. In the field of chemistry, it is used as a dye and a photoredox catalyst . In biology and medicine, it has been studied for its antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . Additionally, it is used in organic light-emitting diodes, dye-sensitized solar cells, and chemotherapy . The compound’s versatility makes it a valuable tool in both fundamental research and practical applications.
Mécanisme D'action
The mechanism of action of 2-Dodecylphenoxazin-3-one involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . In medicinal applications, it can interact with cellular components to exert antiviral and anticancer effects . The specific pathways and targets depend on the context of its use, but generally, it acts by modulating biochemical processes at the molecular level.
Comparaison Avec Des Composés Similaires
2-Dodecylphenoxazin-3-one can be compared with other phenoxazine derivatives, such as phenothiazines and phenoxazines . These compounds share similar structural features but differ in their specific functional groups and applications. For instance, phenothiazines are widely used as antipsychotic drugs, while phenoxazines are known for their applications in material science and pharmacology . The unique properties of this compound, such as its high absorption coefficient and solubility in organic solvents, make it distinct from other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its synthesis involves straightforward methods, and it undergoes diverse chemical reactions. The compound’s unique properties and wide range of applications make it a valuable tool in scientific research and industrial applications.
Propriétés
IUPAC Name |
2-dodecylphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO2/c1-2-3-4-5-6-7-8-9-10-11-14-19-17-21-24(18-22(19)26)27-23-16-13-12-15-20(23)25-21/h12-13,15-18H,2-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHXTTGSJORWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=NC3=CC=CC=C3OC2=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1147653.png)






